molecular formula C15H12BrN3 B12578509 1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene CAS No. 502764-15-0

1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene

Cat. No.: B12578509
CAS No.: 502764-15-0
M. Wt: 314.18 g/mol
InChI Key: HORUJWCDCKWSEL-UHFFFAOYSA-N
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Description

1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including cycloaddition reactions. This compound features an azido group (-N3) and a bromophenyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzaldehyde and propargyl bromide.

    Formation of Propargyl Alcohol: The first step involves the reaction of 2-bromobenzaldehyde with propargyl bromide in the presence of a base like potassium carbonate to form 2-bromo-3-phenylpropargyl alcohol.

    Azidation: The propargyl alcohol is then treated with sodium azide in the presence of a copper catalyst to introduce the azido group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring safety measures due to the high reactivity of azides.

Chemical Reactions Analysis

Types of Reactions

1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene undergoes various types of chemical reactions, including:

    Cycloaddition Reactions: The azido group can participate in copper(I)-catalyzed azide-alkyne cycloaddition reactions to form triazoles.

    Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.

    Sodium Azide: Used for introducing the azido group.

    Potassium Carbonate: Used as a base in the formation of propargyl alcohol.

    Lithium Aluminum Hydride: Used for the reduction of the azido group.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions.

    Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.

    Amines: Formed from the reduction of the azido group.

Scientific Research Applications

1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene primarily involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in various chemical and biological applications, including the labeling of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    1-Azido-2-bromobenzene: An aromatic azide used in similar cycloaddition reactions.

    1-Azido-2-nitropropane: Another azide compound with different reactivity due to the presence of a nitro group.

    1-Azido-2,3-diphenylcycloprop-2-en-1-ylbenzene: A structurally similar compound with a cyclopropyl group.

Uniqueness

1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene is unique due to the presence of both an azido group and a bromophenyl group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

CAS No.

502764-15-0

Molecular Formula

C15H12BrN3

Molecular Weight

314.18 g/mol

IUPAC Name

1-azido-2-[3-(2-bromophenyl)prop-2-enyl]benzene

InChI

InChI=1S/C15H12BrN3/c16-14-10-3-1-6-12(14)8-5-9-13-7-2-4-11-15(13)18-19-17/h1-8,10-11H,9H2

InChI Key

HORUJWCDCKWSEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC=CC2=CC=CC=C2Br)N=[N+]=[N-]

Origin of Product

United States

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